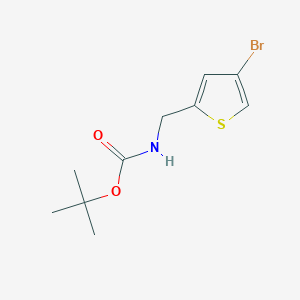

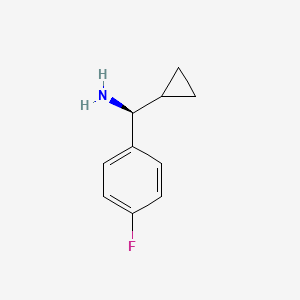

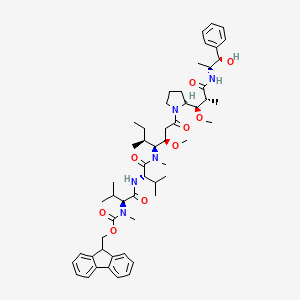

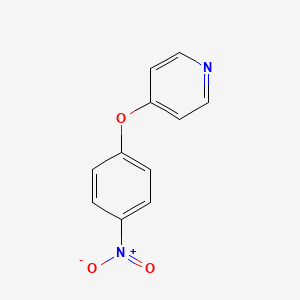

![molecular formula C75H44 B3029077 2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] CAS No. 518997-91-6](/img/structure/B3029077.png)

2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound characterized by its unique spirobifluorene structure. This compound is notable for its rigid, three-dimensional architecture, which imparts exceptional thermal and photophysical properties. It is widely used in various scientific and industrial applications, particularly in the field of organic electronics.

Wirkmechanismus

Target of Action

The primary target of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is the Organic Light Emitting Diodes (OLEDs) . This compound is used as a blue-emitting material in electroluminescent devices .

Mode of Action

The compound’s mode of action is based on its unique molecular structure. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the light emission process in OLEDs . The compound’s ability to emit blue light is leveraged in these devices, contributing to their overall performance.

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This contributes to the device’s ability to display a wide range of colors. Additionally, the compound’s high glass-transition temperature and excellent thermal stability make it suitable for use in multi-layer devices .

Action Environment

The action of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] can be influenced by environmental factors such as temperature and the presence of other compounds in the OLED device. Its high thermal stability allows it to function effectively in a variety of conditions . Furthermore, its solubility in common organic solvents allows for easy integration into the device’s structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the condensation of fluorenone with phenyl-substituted fluorene derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or by using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions usually involve heating the mixture to temperatures between 110-140°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The industrial methods aim to maintain the structural integrity of the spirobifluorene core while ensuring high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur at specific positions on the fluorene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted fluorene derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.

Fluorescent Probes: Employed in the design of fluorescent probes for biological imaging and detection of metal ions like zinc.

Polymer Chemistry: Incorporated into polymers to enhance their thermal stability and mechanical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): Commonly used in perovskite solar cells but has lower thermal stability compared to 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene].

2,7-Bis(diphenylphosphoryl)-9,9’-spirobifluorene (SPPO13): Used as an n-type host in light-emitting electrochemical cells, offering high luminance and operational stability.

Uniqueness

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] stands out due to its exceptional thermal and photophysical properties, making it highly suitable for advanced optoelectronic applications. Its rigid spirobifluorene core provides superior stability and performance compared to other similar compounds .

Eigenschaften

IUPAC Name |

2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDFHGPJXDFXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H44 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

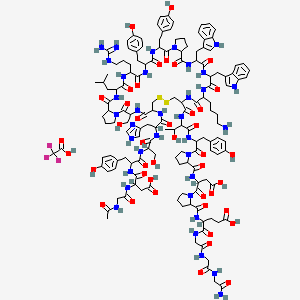

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)